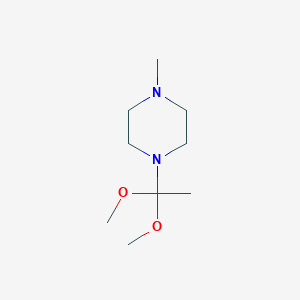
1-(1,1-Dimethoxyethyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dimethoxyethyl)-4-methylpiperazine is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, a heterocyclic amine, and features a dimethoxyethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with 1,1-dimethoxyethane in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
1-(1,1-Dimethoxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted piperazine derivatives.
科学研究应用
1-(1,1-Dimethoxyethyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1,1-Dimethoxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or biochemical research.
相似化合物的比较
Similar Compounds
1-(1,1-Dimethoxyethyl)dimethylamine: Shares the dimethoxyethyl group but differs in the amine structure.
N,N-Dimethylacetamide dimethyl acetal: Similar in structure but with different functional groups.
Uniqueness
1-(1,1-Dimethoxyethyl)-4-methylpiperazine is unique due to its combination of the piperazine ring and the dimethoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
72292-86-5 |
|---|---|
分子式 |
C9H20N2O2 |
分子量 |
188.27 g/mol |
IUPAC 名称 |
1-(1,1-dimethoxyethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H20N2O2/c1-9(12-3,13-4)11-7-5-10(2)6-8-11/h5-8H2,1-4H3 |
InChI 键 |
QFQDETWHQZWQEX-UHFFFAOYSA-N |
规范 SMILES |
CC(N1CCN(CC1)C)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















